molecular formula C14H19FN2O B234428 N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide

Cat. No. B234428
M. Wt: 250.31 g/mol
InChI Key: DWFMCSSVPZOLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide, also known as FPPP, is a chemical compound that belongs to the class of phenylpropanoids. It is a synthetic compound with a molecular formula of C14H19FN2O. FPPP has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide acts as a potent inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). This leads to an increase in the levels of dopamine and serotonin in the brain, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood, motivation, and attention. It has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide can also have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of DAT and SERT, which makes it a valuable tool for studying the effects of dopaminergic and serotonergic neurotransmission. However, N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide. One area of interest is the development of new drugs based on N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide that can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the study of the long-term effects of N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide on the brain and the cardiovascular system. Additionally, further research is needed to better understand the mechanisms of action of N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide and its potential interactions with other drugs.

Synthesis Methods

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-fluoro-4-(1-piperidinyl)benzaldehyde with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide.

Scientific Research Applications

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has been used in various scientific research applications, including pharmacology, neuroscience, and medicinal chemistry. It has been studied for its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide has also been used as a tool to study the effects of dopaminergic and serotonergic neurotransmission.

properties

Product Name

N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

N-(3-fluoro-4-piperidin-1-ylphenyl)propanamide

InChI

InChI=1S/C14H19FN2O/c1-2-14(18)16-11-6-7-13(12(15)10-11)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)

InChI Key

DWFMCSSVPZOLLN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)F

Origin of Product

United States

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